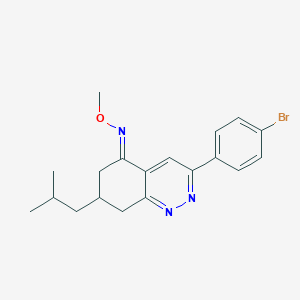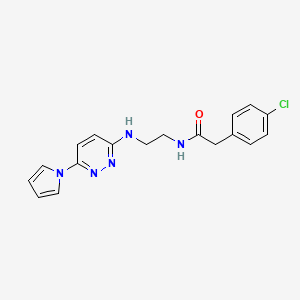
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in cancer treatment.
Scientific Research Applications
TSPO Imaging in Glioblastoma Multiforme
Translocator protein (TSPO) imaging, using compounds similar to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide, has been explored in the context of glioblastoma multiforme (GBM). A study comparing TSPO imaging with 123I-CLINDE SPECT, 18F-FET PET, and gadolinium-enhanced MR imaging in patients with grade IV GBM suggested that TSPO imaging might be a useful tool for predicting tumor progression. It appears less affected by changes in blood-brain barrier permeability compared to other methods, indicating its potential for clinical applications in GBM management, including pre-surgical planning and radiotherapy (Jensen et al., 2015).
Environmental Toxicology of Neonicotinoid Compounds
Research on compounds structurally related to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide, such as neonicotinoids, has highlighted concerns about environmental and human health impacts. Studies have reported on the acute toxicity of neonicotinoids, indicating relatively low toxicity to mammals due to differences in nicotinic receptor subtypes and protection by the blood-brain barrier. However, cases of human exposure resulting in toxicity, including central nervous system depression and gastrointestinal irritation, have been documented, underscoring the importance of understanding these compounds' toxicological profiles (Wu et al., 2001; Shadnia & Moghaddam, 2008).
Antiarrhythmic Effects
Studies on compounds with similar structures have investigated their potential for treating arrhythmias. For instance, research on N-(4-chlorophenyl)-N-[1-(1-methylethyl)-4-piperidinyl]benzene acetamide (lorcainide) has shown significant suppression of ventricular premature contractions, suggesting the therapeutic potential of related compounds in managing difficult-to-treat ventricular arrhythmias. These findings indicate a broader applicability of this class of compounds in cardiovascular medicine (Meinertz et al., 1980).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-5-3-14(4-6-15)13-18(25)21-10-9-20-16-7-8-17(23-22-16)24-11-1-2-12-24/h1-8,11-12H,9-10,13H2,(H,20,22)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXGCAESYBXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2708038.png)
![9-ethoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2708039.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2708040.png)
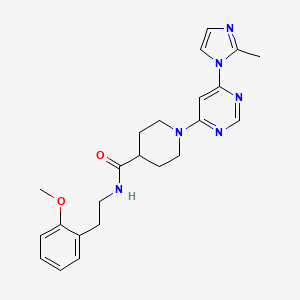
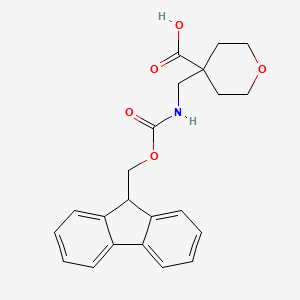
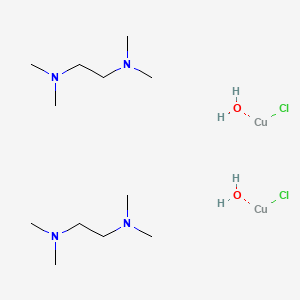
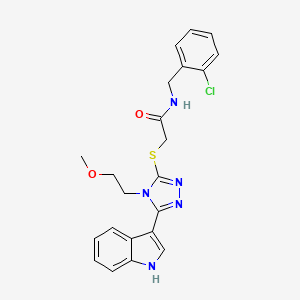
![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)
![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)

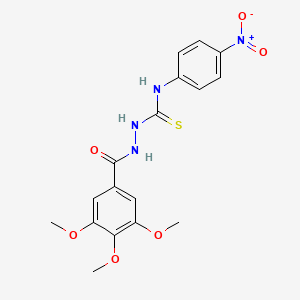
![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)
![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)
